5-Nitro-2-furonitrile
Overview
Description
5-Nitro-2-furonitrile is a chemical compound with the molecular formula C5H2N2O3 . It has an average mass of 138.081 Da and a monoisotopic mass of 138.006546 Da . It is also known by other names such as 2-Furancarbonitrile, 5-nitro-, 5-Nitro-2-furancarbonitrile, and 5-Nitrofuran-2-carbonitrile .
Synthesis Analysis
5-Nitro-2-furonitrile has been synthesized from furfural through two known methods . In one method, furfural oxime is nitrated and the 5-nitrofuraloxime obtained is converted into 5-nitro-2-furonitrile on treatment with acetic anhydride . In the other method, 5-nitrofuran-2-carboxylic acid methyl ester is obtained from furfural in several stages .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-furonitrile includes 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 29.8±0.4 cm^3 and a polarizability of 11.8±0.5 10^-24 cm^3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 5-Nitro-2-furonitrile .Physical And Chemical Properties Analysis
5-Nitro-2-furonitrile has a density of 1.5±0.1 g/cm^3 , a boiling point of 234.7±25.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.1±3.0 kJ/mol , and it has a flash point of 95.7±23.2 °C . The index of refraction is 1.545 , and its molar volume is 94.4±5.0 cm^3 .Scientific Research Applications
Chemical Synthesis and Reactions
5-Nitro-2-furonitrile has been studied for its applications in chemical synthesis and reactions. The compound has been involved in various syntheses with furan compounds, demonstrating its role in producing derivatives useful in fine chemicals and pharmaceuticals. For instance, studies have shown that 5-Nitro-2-furonitrile can be used to prepare vinyl-1,2,4-oxadiazoles and -1,2,3-triazoles, which are significant in the synthesis of complex chemical structures (Hirao & Kato, 1972).
Biocatalytic Applications
In the realm of biocatalysis, 5-Nitro-2-furonitrile derivatives have been explored for their potential in sustainable chemical synthesis. A notable example is the use of 2-furonitrile, derived from 5-Nitro-2-furonitrile, as a nitrile product for biorenewables. It's been used as an intermediate in fine chemicals, and its synthesis from biorenewables represents a sustainable approach in the chemical industry (Choi, Shinoda, Asano, & Gröger, 2020).
Safety And Hazards
properties
IUPAC Name |
5-nitrofuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJNJLFQOODDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207731 | |
Record name | 2-Furancarbonitrile, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furonitrile | |
CAS RN |
59-82-5 | |
Record name | 5-Nitro-2-furonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furancarbonitrile, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-NITRO-2-FURONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E63B56V8YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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